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Introduction

[Tyr8]-Substance P is a synthetic analogue of Substance P (SP), an undecapeptide
neuropeptide of the tachykinin family.[1][2] With the amino acid sequence Arg-Pro-Lys-Pro-GIn-
GIn-Phe-Tyr-Gly-Leu-Met-NH2, this analogue incorporates a tyrosine residue at position 8 in
place of phenylalanine.[3] This substitution makes it a valuable tool in neuroscience research,
particularly for studying the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.
[1][4] [Tyr8]-Substance P is frequently utilized as a biologically active peptide and, when
radiolabeled, serves as a crucial tracer in receptor binding and distribution studies.[1]

Substance P and its receptors are widely distributed throughout the central and peripheral
nervous systems and are implicated in a myriad of physiological and pathological processes,
including pain transmission, inflammation, mood, and anxiety.[2][4][5] The activation of the NK1
receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling
events that are central to these processes.[6] This technical guide provides an in-depth
overview of [Tyr8]-Substance P, its biochemical properties, associated signaling pathways,
and detailed experimental protocols for its use in neuroscience research.

Core Properties of [Tyr8]-Substance P
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Property Value Reference

) ) Arg-Pro-Lys-Pro-GIn-GIn-Phe-
Amino Acid Sequence [3]
Tyr-Gly-Leu-Met-NH2

Molecular Weight 1363.6 g/mol [3]

Shows similar biological

activity to Substance P,

requiring approximately twice
Biological Activity the dosage for equivalent [7]

effects in some assays (e.g.,

guinea pig ileum contraction,

dog blood pressure reduction).

Quantitative Data: Receptor Affinity and Potency

Direct competitive binding data (Ki or IC50 values) for [Tyr8]-Substance P at the NK1 receptor
are not readily available in the reviewed literature. However, the potency of Substance P in
various functional assays provides a strong indication of the expected potency of [Tyr8]-
Substance P, given their similar biological activities.
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Cell
Ligand Assay . ) Parameter Value Reference
Line/Tissue
Intracellular
_ NK1R-
Calcium -log EC50
Substance P ] transfected 8.53+0.27 [7]
([Caz*]i) (M)
o 3T3 cells
Mobilization
NK1R-
cAMP -log EC50
Substance P ) transfected 8.04 £0.18 [7]
Accumulation (M)
3T3 cells
SH-SY5Y
Receptor cells
Substance P Internalizatio expressing EC50 (M) 1.8x108 [8]
n tGFP-tagged
NK1R
[(3'-1251) D- N
Competitive )
Tyro, (4'- o Rat brain
Binding vs IC50 (nM) 10 [9]
N3)Phes8, membranes
[BH]-SP
Nlel1]-SP
[*2°1]Bolton- _
Saturation Rat thymus
Hunter o Kd (nM) 0.10-0.14 [10]
Binding and spleen

Substance P

Signaling Pathways of [Tyr8]-Substance P via the
NK1 Receptor

Activation of the NK1 receptor by [Tyr8]-Substance P initiates a cascade of intracellular events
primarily through the coupling to Gag/11 and Gas proteins.[6][7] This leads to the activation of

multiple downstream effector systems.

Gag/11 Pathway

The Gaqg/11 pathway is the canonical signaling route for the NK1 receptor.
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Caption: Gag/11 signaling pathway activated by [Tyr8]-Substance P.
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Gas Pathway and Receptor Internalization

In addition to the Gaq pathway, the NK1 receptor can also couple to Gas, leading to the
production of cyclic AMP (cAMP).[7] Furthermore, agonist binding induces receptor
internalization, a key mechanism for signal desensitization and resensitization.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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